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Compound of Interest

Compound Name: 1'-Hydroxy bufuralol

Cat. No.: B194460

This technical guide provides an in-depth overview of 1'-Hydroxy bufuralol, a principal
metabolite of the B-adrenoceptor antagonist bufuralol. This document is intended for
researchers, scientists, and drug development professionals, offering key data, experimental
protocols, and pathway visualizations to support further investigation and application in drug
metabolism studies.

Core Properties of 1'-Hydroxy Bufuralol

A summary of the fundamental physicochemical properties of 1'-Hydroxy bufuralol is
presented below.
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Property Value Reference
CAS Number 57704-16-2 [1]12113]
Molecular Formula C16H23NOs [1][2]
Molecular Weight 277.4 g/mol

o2-[[(1,1-

dimethylethyl)amino]methyl]-
Formal Name
a’-methyl-2,7-

benzofurandimethanol

Synonyms Ro 03-7410
Purity >97% (commercially available)
Formulation A solid

Solubilit Soluble in Chloroform, Slightly
olubili
Y soluble in Methanol

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism in the liver, primarily through hydroxylation to form
1'-Hydroxy bufuralol. This reaction is a well-established marker for the activity of cytochrome
P450 2D6 (CYP2D6), a key enzyme in drug metabolism. While CYP2D6 is the primary catalyst,
other isoforms such as CYP1A2 and CYP2C19 can also contribute to this metabolic
conversion, albeit to a lesser extent.
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Metabolizing Enzymes
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Caption: Metabolic pathway of Bufuralol to 1'-Hydroxy Bufuralol.

Quantitative Kinetic and Inhibition Data

The formation of 1'-Hydroxy bufuralol is a key indicator of CYP2D6 activity. The following
table summarizes important kinetic and inhibition constants related to this biotransformation.
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Parameter Enzyme Value Notes Reference
) Apparent Km
Human Liver 61 uM and 171 _
Km ) from two different
Microsomes UM ]
liver samples.
) Apparent Vmax
Human Liver 3.2and 5.8 )
Vmax ) from two different
Microsomes nmol/mg/h )
liver samples.
] Calculated as 36
Recombinant
Km ~5.1 uM UM / 7-fold lower
CYP2D6
than CYP2C109.
Recombinant
Km 36 uM Apparent Km.
CYP2C19
CYP2D6- Reflects
Km deficient HLM 38 uM CYP2C19
(with quinidine) activity.
HLM (with S-
] Reflects CYP1A2
Km mephenytoin and 145 uM o
- activity.
quinidine)
) ] Inhibition of
Ki (S- Recombinant
] 42 uM bufuralol
mephenytoin) CYP2C19 ]
hydroxylation.
Inhibition of
] CYP2D6-
] Human Hepatic )
IC50 (Berberine) ] 45 uM mediated
Microsomes
bufuralol 1'-
hydroxylation.
Inhibition of
] CYP2D6-
IC50 Human Hepatic )
) ) 350 uM mediated
(Hydrastine) Microsomes
bufuralol 1'-
hydroxylation.
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Experimental Protocols
In Vitro Bufuralol 1'-Hydroxylation Assay in Human Liver

Microsomes

This protocol outlines a general procedure for assessing the metabolic conversion of bufuralol

to 1'-Hydroxy bufuralol using human liver microsomes.

Experimental Workflow Diagram
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Caption: General experimental workflow for an in vitro bufuralol metabolism assay.
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Materials:

Human liver microsomes (HLM)

» Bufuralol hydrochloride

o 1'-Hydroxy bufuralol (for standard curve)

e Potassium phosphate buffer (100 mM, pH 7.4)

 NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate
dehydrogenase) or NADPH

e Magnesium chloride (MgClz2)

« Internal standard (e.g., deuterated 1'-Hydroxy bufuralol)

o Acetonitrile (ACN), cold

e Methanol

e Formic acid

Procedure:

e Preparation:

o Thaw pooled human liver microsomes on ice.

o Prepare a stock solution of bufuralol in an appropriate solvent (e.g., water or methanol).

o Prepare the NADPH regenerating system in phosphate buffer.

e |ncubation:

o In a microcentrifuge tube, combine the phosphate buffer, MgClz, HLM (e.g., final
concentration of 0.5 mg/mL), and bufuralol (at various concentrations, e.g., 1-100 uM).

o Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
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o Initiate the metabolic reaction by adding the NADPH regenerating system.

e Reaction Termination:

o At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by
adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

o Vortex the samples vigorously to precipitate the protein.
e Sample Processing:

o Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the
precipitated protein.

o Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
e Quantification:

o Analyze the samples using a validated LC-MS/MS or HPLC method with fluorescence
detection (Excitation: 252 nm, Emission: 302 nm).

o Prepare a standard curve of 1'-Hydroxy bufuralol in the same matrix to quantify the
amount of metabolite formed.

o Calculate the rate of formation of 1'-Hydroxy bufuralol (e.g., in pmol/min/mg protein).

CYP2D6 Inhibition Assay

This protocol is designed to assess the inhibitory potential of a test compound on CYP2D6-
mediated bufuralol 1'-hydroxylation.

Procedure:

o Follow the same preparation and incubation setup as the metabolism assay described
above.

 In addition to the substrate (bufuralol), add the test compound (inhibitor) at various
concentrations to the pre-incubation mixture. A vehicle control (without the inhibitor) should
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be run in parallel.

« Initiate the reaction with NADPH and incubate for a fixed time period that falls within the
linear range of metabolite formation determined previously.

o Terminate and process the samples as described above.

e Quantify the amount of 1'-Hydroxy bufuralol formed in the presence and absence of the
inhibitor.

o Calculate the percent inhibition for each concentration of the test compound and determine
the ICso value by plotting the percent inhibition against the logarithm of the inhibitor
concentration.

» To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can
be performed with multiple substrate and inhibitor concentrations, and the data can be
analyzed using Lineweaver-Burk or Dixon plots.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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